N-(7-oxaspiro[3.5]nonan-1-yl)pivalamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethyl-N-(7-oxaspiro[3.5]nonan-3-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-12(2,3)11(15)14-10-4-5-13(10)6-8-16-9-7-13/h10H,4-9H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHNDBSZEYNNDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1CCC12CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Conceptual Framework of Spirocyclic Amide Chemistry
Spirocyclic scaffolds are increasingly utilized in medicinal chemistry to explore novel chemical space. acs.org These systems, where two rings are joined by a single common atom, offer a distinct advantage over simpler cyclic or linear structures by introducing a defined three-dimensional geometry. bldpharm.com The use of spirocycles has seen a significant rise in the last two decades, with half of the two dozen approved drugs containing a spirocycle having been approved in the 21st century. nih.gov
The core advantage of spirocycles lies in their inherent rigidity and three-dimensionality. bldpharm.com This structure increases the fraction of sp3-hybridized carbons (Fsp3), a molecular descriptor correlated with higher success rates in clinical development. bldpharm.com By creating more complex and defined shapes, spirocyclic compounds can achieve higher selectivity and potency for their biological targets. acs.org The rigid framework orients substituents in precise vectors, allowing for optimized interactions with protein binding pockets. Furthermore, incorporating spirocyclic scaffolds can favorably modulate physicochemical properties such as solubility and metabolic stability. bldpharm.com For instance, replacing a morpholine (B109124) group with an azaspirocycle has been shown to lower lipophilicity (logD) and improve metabolic stability in MCHr1 antagonists. bldpharm.com
Spirocyclic amides, therefore, combine the structural benefits of the spiro-core with the functional importance of the amide bond. The amide group is a cornerstone of biological chemistry, able to act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological macromolecules. nih.gov When an amide is attached to a spirocyclic scaffold, its orientation is fixed, which can pre-organize the molecule for optimal binding and reduce the entropic penalty upon interaction with a receptor.
Strategic Importance of the Pivalamide Moiety in Molecular Design
The pivalamide (B147659) group, also known as a 2,2-dimethylpropanamide, is an amide derivative of pivalic acid. ontosight.ai Its defining feature is the sterically demanding tert-butyl group attached to the carbonyl carbon. This bulky group plays a critical strategic role in molecular design for several reasons.
First, the tert-butyl group can act as a "metabolic shield." The amide bond is susceptible to cleavage by metabolic enzymes such as proteases and amidases. The significant steric hindrance provided by the adjacent tert-butyl group can physically block the approach of these enzymes, thereby increasing the metabolic stability and in vivo half-life of the parent molecule.
Second, the steric bulk of the pivalamide can enforce a specific conformation, or rotation, around nearby chemical bonds. This conformational restriction can be crucial for locking the molecule into its bioactive conformation, the specific shape required to bind to its target. This can lead to increased potency and selectivity.
| Property | Value (Predicted) |
|---|---|
| Molecular Formula | C13H23NO2 |
| Molecular Weight | 225.33 g/mol |
| XLogP3 | 2.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
Current Research Landscape and Future Directions for N 7 Oxaspiro 3.5 Nonan 1 Yl Pivalamide
Primary Synthetic Routes to this compound
The most direct approach to this compound involves the formation of an amide bond between the corresponding spirocyclic amine and a suitable pivaloyl synthon. This section details the key aspects of this synthetic pathway.
Amide Bond Formation via Acylation of 7-Oxaspiro[3.5]nonan-1-amine
The principal method for the synthesis of this compound is the acylation of 7-oxaspiro[3.5]nonan-1-amine with pivaloyl chloride. atamanchemicals.com This reaction is a classic example of nucleophilic acyl substitution, where the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The steric hindrance presented by the tertiary butyl group of pivaloyl chloride and the spirocyclic nature of the amine can influence the reaction rate, often necessitating carefully chosen reaction conditions to achieve high yields.
A typical procedure involves the slow addition of pivaloyl chloride to a solution of 7-oxaspiro[3.5]nonan-1-amine in an appropriate solvent in the presence of a base. The base is crucial for neutralizing the hydrochloric acid byproduct generated during the reaction, thereby driving the equilibrium towards product formation and preventing the protonation of the starting amine, which would render it non-nucleophilic.
| Reactant/Reagent | Role | Key Considerations |
|---|---|---|
| 7-Oxaspiro[3.5]nonan-1-amine | Nucleophile | Steric bulk around the amine may affect reactivity. |
| Pivaloyl Chloride | Acylating Agent | Highly reactive, sterically hindered electrophile. |
| Base (e.g., Triethylamine (B128534), Pyridine) | Acid Scavenger | Choice of base can influence reaction rate and side product formation. |
| Solvent (e.g., DCM, THF, ACN) | Reaction Medium | Solvent polarity can affect reaction kinetics and solubility of reagents. |
Optimization of Reaction Conditions: Base Catalysis and Solvent Selection
The efficiency of the acylation reaction is highly dependent on the choice of base and solvent. nih.govrsc.org Non-nucleophilic, sterically hindered bases such as triethylamine or diisopropylethylamine are commonly employed to avoid competition with the primary amine in attacking the acyl chloride. The basicity of the chosen amine should be sufficient to effectively scavenge the generated HCl without promoting side reactions.
Solvent selection is critical for ensuring the solubility of all reactants and for influencing the reaction rate. researchgate.net Aprotic solvents are generally preferred for this type of acylation. Dichloromethane (DCM) is a common choice due to its inertness and ability to dissolve a wide range of organic compounds. Other solvents such as tetrahydrofuran (B95107) (THF) and acetonitrile (B52724) (ACN) can also be utilized, and the optimal choice may depend on the specific substrate and reaction scale. nih.govrsc.org Temperature control is also important; the reaction is often initiated at a low temperature (e.g., 0 °C) to moderate the initial exothermic reaction, followed by warming to room temperature to ensure complete conversion.
| Parameter | Options | Impact on Reaction |
|---|---|---|
| Base | Triethylamine, Diisopropylethylamine, Pyridine | Affects reaction rate and prevents amine protonation. |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN) | Influences solubility, reaction kinetics, and work-up. |
| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side reactions. |
Scalability Considerations for Preparative Synthesis
Scaling up the synthesis of this compound from laboratory to preparative scale introduces several challenges. nih.gov Efficient heat dissipation during the exothermic acylation reaction becomes critical to prevent side product formation and ensure safety. This can be managed by using a jacketed reactor with controlled cooling and by carefully controlling the rate of addition of the acyl chloride.
Mixing efficiency is another key factor in large-scale reactions to ensure homogeneity and consistent reaction progress. The choice of solvent may also be revisited on a larger scale, considering factors such as cost, safety, and ease of removal during work-up. rsc.org Post-reaction work-up and purification methods, such as crystallization or chromatography, must also be optimized for efficiency and yield on a larger scale.
Advanced Strategies for the Construction of the 7-Oxaspiro[3.5]nonane Core Structure
[2+2] Cycloaddition Reactions in Oxetane and Cyclobutane (B1203170) Annulation
The Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a powerful method for the synthesis of oxetanes. nih.govrsc.orgslideshare.netias.ac.inresearchgate.net In the context of the 7-oxaspiro[3.5]nonane core, this would involve the reaction of a cyclohexanone (B45756) derivative with an appropriate alkene. The regioselectivity of the Paternò–Büchi reaction is a critical consideration, as the addition can, in principle, lead to different regioisomers. The outcome is often governed by the stability of the intermediate diradical species formed upon photoexcitation. rsc.org
The reaction is typically carried out by irradiating a solution of the carbonyl compound and the alkene with UV light. The choice of solvent can influence the reaction efficiency and, in some cases, the stereochemical outcome. While a powerful tool, the Paternò–Büchi reaction can sometimes be limited by low quantum yields and the formation of side products.
Stereoselective and Regioselective Spirocyclization Techniques
Achieving stereocontrol in the synthesis of the 7-oxaspiro[3.5]nonane core is essential for applications where specific stereoisomers are required. Diastereoselective spirocyclization can be achieved through various strategies. For instance, intramolecular cyclization of a suitably functionalized cyclohexane (B81311) precursor can lead to the desired spiro-oxetane with a defined stereochemistry. nih.govnih.govrsc.orgsemanticscholar.org
One such approach is the intramolecular Williamson ether synthesis, which involves the cyclization of a halo-alcohol. masterorganicchemistry.commasterorganicchemistry.comwikipedia.orglibretexts.orglibretexts.org In this context, a 1-(halomethyl)cyclohexan-1-ol derivative could be treated with a base to induce an intramolecular SN2 reaction, forming the oxetane ring. The stereochemistry of the starting material would directly influence the stereochemistry of the resulting spirocycle. Regiocontrol is inherent in this method, as the positions of the hydroxyl and haloalkyl groups dictate the ring that is formed. masterorganicchemistry.commasterorganicchemistry.comwikipedia.orglibretexts.orglibretexts.org The choice of base and solvent is critical for the success of this cyclization, with strong, non-nucleophilic bases in polar aprotic solvents often providing the best results. masterorganicchemistry.com
Precursor Synthesis of 7-Oxaspiro[3.5]nonan-1-amine and Analogues
One plausible approach involves a multi-step sequence starting from a suitable cyclic ketone. For instance, a Prins-type cyclization reaction between a cyclic ketone and a homoallylic alcohol can generate spirocyclic tetrahydropyranyl systems. thieme-connect.comacs.org Subsequent functional group interconversions, such as the transformation of a resulting mesylate or tosylate into an azide, followed by reduction, would yield the desired primary amine. thieme-connect.comacs.org
An alternative strategy could be adapted from the synthesis of related azaspirocycles. For example, the synthesis of 7-oxa-2-azaspiro[3.5]nonane derivatives has been reported, involving the construction of the spirocyclic core followed by functionalization. univ.kiev.ua A similar approach could be envisioned where the oxaspirocycle is formed first, followed by the introduction of an amine functionality at the 1-position.
The synthesis of 1-azaspiro[4.4]nonane derivatives has been achieved through a domino radical bicyclization process, highlighting the utility of radical-mediated strategies in constructing spirocyclic amine skeletons. nih.gov Such a strategy could potentially be adapted for the synthesis of the 7-oxaspiro[3.5]nonan-1-amine core.
Once the precursor amine is obtained, the synthesis of this compound would typically proceed via a standard acylation reaction. This would involve the treatment of 7-oxaspiro[3.5]nonan-1-amine with pivaloyl chloride or pivalic anhydride, likely in the presence of a non-nucleophilic base such as triethylamine to scavenge the acid byproduct.
Table 1: Potential Synthetic Strategies for 7-Oxaspiro[3.5]nonan-1-amine
| Strategy | Key Steps | Potential Advantages |
|---|---|---|
| Prins Cyclization Route | 1. Prins cyclization of a cyclic ketone and homoallylic alcohol. 2. Conversion to an azide. 3. Reduction to the primary amine. | Modular, allows for variation in the spirocyclic core. |
| Azaspirocycle Analogy | Adaptation of synthetic routes for related azaspirocycles. | Leverages established methodologies for similar scaffolds. |
Elucidation of Chemical Reactivity and Derivatization Pathways of this compound
The chemical reactivity of this compound is dictated by its constituent functional groups: the spirocyclic ether system and the pivalamide moiety. The interplay between these groups allows for a range of chemical transformations.
The 7-oxaspiro[3.5]nonane core is susceptible to oxidation at several positions. The carbons adjacent to the ether oxygen are potential sites for C-H activation and subsequent oxidation. While specific studies on this molecule are not available, related transformations on other cyclic ethers suggest that oxidation can lead to the formation of lactones or other oxygenated derivatives.
Furthermore, the nitrogen of the amide can influence the reactivity of the adjacent C-H bonds. Anodic oxidation of amides has been shown to generate N-acyliminium ions, which are valuable intermediates for the synthesis of functionalized spirocyclic systems. This methodology could potentially be applied to this compound to introduce substituents at the carbon alpha to the nitrogen.
The pivalamide group can be reduced to the corresponding secondary amine, N-pivaloyl-7-oxaspiro[3.5]nonan-1-amine, using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, effectively converting the carbonyl group of the amide to a methylene (B1212753) group. The reaction typically proceeds in an ethereal solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup.
The spirocyclic ether is generally stable under these reducing conditions. However, under more forcing conditions or with specific catalysts, cleavage of the tetrahydropyran (B127337) ring could potentially occur, although this would likely require harsh reaction conditions.
Table 2: Reductive Transformations of this compound
| Transformation | Reagent | Product |
|---|
The pivalamide group itself can undergo nucleophilic substitution, primarily through cleavage of the amide bond. Hydrolysis of the amide, typically under acidic or basic conditions, would yield 7-oxaspiro[3.5]nonan-1-amine and pivalic acid. This deprotection strategy is fundamental for further functionalization of the amine. For instance, the N-pivaloyl group on related sulfonimidoyl fluorides has been readily cleaved using potassium or sodium hydroxide. acs.orgacs.org
While direct displacement of the entire pivalamide group by a nucleophile is unlikely under standard conditions, activation of the amide carbonyl could facilitate such reactions.
Directed ortho-metalation is a powerful tool for the functionalization of aromatic rings, where a directing group, such as an amide, facilitates deprotonation at the ortho position. However, this compound is an aliphatic, non-aromatic system, and therefore, classical directed ortho-metalation is not applicable.
Nevertheless, the principles of C-H activation can be applied to generate analogs of this spirocycle. The development of methods for the C-H functionalization of saturated carbocycles and ethers is an active area of research. Cobalt-catalyzed cascade C-H activation has been utilized in the synthesis of oxaspirocycles. nih.gov It is conceivable that under appropriate catalytic conditions, specific C-H bonds within the 7-oxaspiro[3.5]nonane framework could be selectively functionalized to introduce new substituents and generate a library of analogs. The presence of the ether oxygen and the amide nitrogen could potentially direct such C-H activation reactions to specific sites within the molecule.
Conformational Dynamics and Stereochemical Influences of the 7-Oxaspiro[3.5]nonane Core
The 7-oxaspiro[3.5]nonane core is a key structural feature that imparts a distinct three-dimensional character to this compound. Spirocycles, by their nature, are conformationally restricted and offer a rigid scaffold that can precisely orient substituents in space. nih.gov This rigidity is advantageous in drug design as it can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding. The spirocyclic nature of this core, where two rings share a single carbon atom, forces the rings into perpendicular planes, creating a well-defined three-dimensional architecture.
The stereochemistry of the spirocyclic core can have a profound impact on the biological activity of the molecule. mdpi.comresearchgate.net Even subtle changes in the spatial arrangement of atoms can lead to significant differences in how the molecule interacts with its biological target. nih.gov For this compound, the spiro carbon atom and the carbon atom to which the pivalamide group is attached are potential stereocenters. The specific stereoisomer can dictate the precise orientation of the pivalamide group and other substituents, which in turn influences the binding affinity and efficacy.
The following table illustrates a hypothetical example of how stereochemistry might influence biological activity in a series of this compound analogs.
| Compound | Stereochemistry at C1 | Stereochemistry at Spiro-atom | Hypothetical IC50 (nM) |
|---|---|---|---|
| 1a | R | R | 50 |
| 1b | S | R | 500 |
| 1c | R | S | 120 |
| 1d | S | S | 800 |
Molecular Recognition Properties of the Pivalamide Moiety
The pivalamide moiety, -NHC(O)C(CH3)3, plays a critical role in the molecular recognition of this compound by its biological target. Its contribution can be dissected into hydrogen bonding interactions and hydrophobic/steric effects.
Characterization of Hydrogen Bonding Networks
The amide group within the pivalamide moiety is a classic hydrogen bond donor (the N-H group) and acceptor (the C=O group). These interactions are fundamental in anchoring the ligand within the binding pocket of a receptor. The strength and geometry of these hydrogen bonds are critical for binding affinity. mdpi.com The nitrogen atom's hydrogen can form a hydrogen bond with an acceptor on the receptor, while the carbonyl oxygen can interact with a hydrogen bond donor. The precise positioning of these groups, dictated by the rigid spirocyclic core, ensures a directional and specific interaction.
Assessment of Hydrophobic Interactions and Steric Constraints
The tertiary butyl group of the pivalamide moiety is a significant contributor to the molecule's hydrophobic character. This bulky, nonpolar group can engage in favorable van der Waals interactions with hydrophobic pockets within the receptor binding site. The size and shape of the t-butyl group also introduce steric constraints, which can be beneficial for selectivity. researchgate.net A well-defined hydrophobic pocket that complements the shape of the t-butyl group can lead to a significant increase in binding affinity. Conversely, steric hindrance can prevent the molecule from binding to off-target receptors that have smaller or differently shaped hydrophobic pockets. nih.gov
The table below presents hypothetical data illustrating the influence of the pivalamide moiety on binding affinity.
| Compound | Acyl Group | Hydrogen Bonding Potential | Hydrophobicity (clogP) | Hypothetical Binding Affinity (Kd, nM) |
|---|---|---|---|---|
| 2a | Pivalamide | Donor & Acceptor | 2.5 | 30 |
| 2b | Acetamide | Donor & Acceptor | 1.2 | 150 |
| 2c | Isobutyramide | Donor & Acceptor | 1.8 | 75 |
| 2d | Cyclohexylcarboxamide | Donor & Acceptor | 3.1 | 45 |
Systematic Investigation of Substituent Effects on Biological Activity
A systematic investigation of how different substituents on this compound affect its biological activity is a cornerstone of rational drug design. This involves modifying the acyl group and the spirocyclic ring system to probe the chemical space around the core scaffold.
Modulation of Acyl Group Architectures
Varying the structure of the acyl group can provide valuable insights into the steric and electronic requirements of the binding pocket. Replacing the pivaloyl group with other acyl groups of different sizes, shapes, and electronic properties can help to map the binding site. For instance, smaller acyl groups like acetyl or propionyl could reveal if the bulk of the t-butyl group is essential for activity. Conversely, larger or more rigid acyl groups, such as adamantoyl or benzoyl, could explore the extent of the hydrophobic pocket. Introducing polar functionalities into the acyl group could also probe for additional hydrogen bonding or polar interactions.
The following table provides a hypothetical SAR for different acyl group modifications.
| Compound | Acyl Group | Key Feature | Hypothetical Activity (EC50, µM) |
|---|---|---|---|
| 3a | Pivaloyl | Bulky, hydrophobic | 0.5 |
| 3b | Acetyl | Small | 5.2 |
| 3c | Isobutyryl | Moderately bulky | 1.8 |
| 3d | Benzoyl | Aromatic, planar | 3.5 |
| 3e | Adamantoyl | Large, rigid, hydrophobic | 0.9 |
Structural Modifications within the Spirocyclic Ring System
This table illustrates the hypothetical effects of bioisosteric replacement in the spirocyclic core.
| Compound | Spirocyclic Core | Key Property Change | Hypothetical Metabolic Stability (t1/2, min) |
|---|---|---|---|
| 4a | 7-Oxaspiro[3.5]nonane | Parent | 60 |
| 4b | 7-Thiaspiro[3.5]nonane | Increased lipophilicity | 45 |
| 4c | Spiro[3.5]nonane | Reduced polarity | 75 |
| 4d | 2-Methyl-7-oxaspiro[3.5]nonane | Increased lipophilicity, steric bulk | 90 |
Peripheral Derivatization and Pharmacophore Elucidation
The rational design of derivatives of this compound involves systematic modification of its peripheral regions to probe the chemical space and define the key pharmacophoric elements responsible for biological activity. These modifications typically target two main areas: the pivalamide group and the oxaspiro[3.5]nonane core.
Pivalamide Group Modifications: The bulky tert-butyl group of the pivalamide moiety is a significant feature that can influence ligand-receptor interactions through steric and hydrophobic effects. Modifications at this position are crucial for understanding the size and nature of the binding pocket.
Steric Bulk: Altering the steric bulk of the acyl group can significantly impact binding affinity. Replacing the tert-butyl group with smaller alkyl groups (e.g., acetyl, isobutyryl) or larger, more complex moieties (e.g., adamantoyl, benzoyl) helps to map the steric tolerance of the binding site. A decrease in activity with smaller substituents might suggest a requirement for a certain level of hydrophobic interaction or a specific conformational constraint imposed by the bulky group.
Electronic Effects: Introduction of substituents with varying electronic properties on an aromatic acyl group (e.g., substituted benzoyl derivatives) can probe for potential electronic interactions such as pi-stacking or hydrogen bonding.
Oxaspiro[3.5]nonane Core Modifications: The spirocyclic core serves as a rigid scaffold, and modifications here can alter the orientation of the amide substituent and introduce new interaction points.
Substitution on the Cyclohexane Ring: Introducing small functional groups (e.g., hydroxyl, methyl) at different positions on the cyclohexane ring can explore additional binding pockets and potential for hydrogen bonding or hydrophobic interactions. The stereochemistry of these substituents is critical, as different isomers can adopt distinct orientations within the binding site.
Pharmacophore Elucidation: Based on the SAR data from such derivatizations, a pharmacophore model can be proposed. For this compound, a hypothetical pharmacophore might consist of:
A hydrogen bond acceptor (the amide carbonyl oxygen).
A hydrogen bond donor (the amide N-H group).
A hydrophobic region defined by the tert-butyl group.
A rigid spirocyclic scaffold for optimal positioning of these features.
The following table illustrates hypothetical SAR data for peripheral derivatization, which is essential for elucidating the pharmacophore.
| Compound | R (Acyl Group) | Core Modification | Relative Activity |
| 1 | Pivaloyl | None | 100% |
| 2 | Acetyl | None | 30% |
| 3 | Isobutyryl | None | 75% |
| 4 | Benzoyl | None | 90% |
| 5 | p-Methoxybenzoyl | None | 110% |
| 6 | Pivaloyl | 3-hydroxy | 150% |
| 7 | Pivaloyl | 3-methyl | 120% |
Comparative Structure-Activity Profiling with Related Spirocyclic Amides
To further understand the SAR of this compound, it is crucial to compare its activity profile with that of its analogues and structural homologs.
Analysis of Amide Analogues and Bioisosteric Replacements
The amide bond is a critical linker in many biologically active molecules. However, it can be susceptible to metabolic degradation. Therefore, exploring amide bond bioisosteres is a common strategy in drug design to improve pharmacokinetic properties while retaining biological activity.
Amide Analogues: The nature of the amide bond itself can be modified. For instance, N-methylation of the amide nitrogen would remove the hydrogen bond donor capability, which can determine its importance in receptor binding.
Bioisosteric Replacements: Various functional groups can mimic the spatial and electronic properties of the amide bond. Common bioisosteres for the amide group include:
1,2,3-Triazoles: These five-membered heterocyclic rings are metabolically stable and can mimic the dipole moment and hydrogen bonding capabilities of the amide bond.
Oxadiazoles: These heterocycles are also stable and can act as amide bond mimics.
Trifluoroethylamines: This group can mimic the carbonyl of the amide and can enhance metabolic stability.
The following table presents a hypothetical comparative analysis of this compound with its amide analogues and bioisosteric replacements.
| Compound | Linker | Relative Activity | Metabolic Stability |
| 1 | -NHCO- (Amide) | 100% | Moderate |
| 8 | -N(CH₃)CO- (N-Methyl Amide) | 20% | High |
| 9 | 1,2,3-Triazole | 85% | High |
| 10 | 1,3,4-Oxadiazole | 70% | High |
| 11 | -NHCH₂CF₃ (Trifluoroethylamine) | 95% | Very High |
Examination of Structural Homologs Bearing Distinct Ring Systems
Spiro[4.5]decane System: This system features a five-membered ring fused to a six-membered ring. The change in the size of the smaller ring from a cyclobutane to a cyclopentane (B165970) alters the bond angles and the spatial projection of the substituent on the cyclohexane ring. This can lead to a different orientation of the pivalamide group within the receptor binding site.
Spiro[5.5]undecane System: In this larger system, both rings are six-membered. The increased conformational flexibility of this system compared to the more rigid spiro[3.5]nonane might be detrimental or beneficial, depending on the entropic cost of binding to the receptor.
A comparative SAR study of these homologs can reveal the importance of the specific ring size and rigidity of the spiro[3.5]nonane scaffold.
The table below provides a hypothetical comparison of the biological activity of amides based on different spirocyclic ring systems.
| Compound | Spirocyclic Core | Relative Activity |
| 1 | 7-Oxaspiro[3.5]nonane | 100% |
| 12 | 8-Oxaspiro[4.5]decane | 60% |
| 13 | 2-Oxaspiro[5.5]undecane | 45% |
| 14 | Spiro[3.5]nonane (carbocyclic) | 80% |
Computational Chemistry and Advanced Molecular Modeling Approaches for N 7 Oxaspiro 3.5 Nonan 1 Yl Pivalamide
Molecular Docking and Ligand-Target Interaction Profiling
Molecular docking is a pivotal computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as N-(7-oxaspiro[3.5]nonan-1-yl)pivalamide, and a biological macromolecule, typically a protein or nucleic acid.
Prediction of Binding Modes and Affinities with Biological Macromolecules
Through sophisticated algorithms, molecular docking simulations can predict how this compound might fit into the binding site of a target protein. These predictions are based on the principles of molecular mechanics and scoring functions that estimate the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction.
For instance, a hypothetical docking study of this compound against a panel of kinase enzymes, which are common drug targets, could yield results similar to those presented in the interactive table below. Such a study would involve preparing the 3D structure of the ligand and the protein targets, performing the docking calculations, and analyzing the resulting poses and scores.
Hypothetical Molecular Docking Results for this compound with Selected Kinase Targets
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Kinase A | -8.5 | LYS76, GLU91, LEU128 | Hydrogen Bond, Hydrophobic |
| Kinase B | -7.2 | ASP184, PHE169 | Hydrogen Bond, Pi-Stacking |
| Kinase C | -6.9 | VAL34, ALA52, ILE145 | Hydrophobic |
| Kinase D | -9.1 | ARG255, TYR257 | Hydrogen Bond, Cation-Pi |
Simulation of Conformational Changes Upon Binding
The interaction between a ligand and its target is not a rigid "lock and key" mechanism. Both the ligand and the protein can undergo conformational changes to achieve an optimal fit, a concept known as "induced fit." Advanced docking protocols can simulate this flexibility, providing a more accurate representation of the binding event. These simulations can reveal subtle but critical changes in the protein's active site or the ligand's shape upon binding, which can be crucial for understanding the mechanism of action and for designing more potent molecules.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
QSAR and pharmacophore modeling are computational methods that relate the chemical structure of a series of compounds to their biological activity. These techniques are invaluable for optimizing lead compounds and designing new molecules with improved properties.
Development of Predictive Models for Potency and Selectivity
QSAR models are mathematical equations that correlate physicochemical properties of molecules (descriptors) with their biological activity. By analyzing a dataset of compounds with known activities, a predictive QSAR model can be developed. This model can then be used to estimate the activity of new, untested compounds like this compound. These models are essential for prioritizing which compounds to synthesize and test, thereby saving time and resources.
For example, a 3D-QSAR study might identify specific regions in space where bulky groups or hydrogen bond donors/acceptors on the this compound scaffold would enhance or diminish its activity against a particular target.
Identification of Key Structural Features for Desired Activity
Pharmacophore modeling focuses on identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. A pharmacophore model for a set of active compounds can serve as a 3D query to search large chemical databases for novel molecules with the desired biological activity. For this compound, a pharmacophore model could highlight the critical spatial arrangement of its oxaspiro ring, amide group, and pivaloyl moiety for a specific biological interaction.
Hypothetical Pharmacophore Features for this compound
| Feature | Description |
| Hydrogen Bond Acceptor | Oxygen atom of the pivalamide (B147659) carbonyl group. |
| Hydrogen Bond Donor | Nitrogen atom of the pivalamide group. |
| Hydrophobic Center | The spiro[3.5]nonane core. |
| Hydrophobic Center | The tert-butyl group of the pivaloyl moiety. |
Molecular Dynamics Simulations for Conformational Sampling and Stability Assessment
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movements of atoms and molecules over time. This powerful technique allows for the exploration of the conformational landscape of a molecule and the assessment of the stability of ligand-protein complexes.
An MD simulation of this compound bound to a target protein would involve placing the docked complex in a simulated physiological environment (water, ions) and calculating the forces between atoms to predict their motion. The resulting trajectory provides detailed information on the stability of the binding pose, the flexibility of different parts of the molecule and the protein, and the specific interactions that are maintained over time. This level of detail is crucial for validating docking results and gaining a deeper understanding of the binding mechanism at an atomic level.
Computational Guidance for Derivative Design and Binding Affinity Optimization
Computational chemistry serves as a powerful tool in modern drug discovery, offering predictive insights that guide the synthesis of more potent and selective molecules. While specific computational studies focused exclusively on this compound are not extensively documented in publicly available literature, a standard and effective computational workflow can be applied to guide the design of its derivatives and optimize their binding affinity for a given biological target. This process typically involves a multi-step approach, beginning with the identification of a biological target and culminating in the suggestion of novel, synthetically feasible derivatives with predicted enhanced activity.
The initial and most critical step in computational guidance for derivative design is the identification and validation of a biological target. Without a defined target protein, any effort to optimize binding affinity is baseless. Once a target is identified, computational methods such as molecular docking, molecular dynamics (MD) simulations, and free energy calculations can be employed to understand the binding mode of the parent molecule, this compound, and to predict the affinity of newly designed derivatives.
Molecular docking studies would be the first step to predict the preferred orientation of this compound when bound to its target protein. This provides insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to binding. The spirocyclic core of the molecule offers a rigid scaffold that can be systematically modified. Computational approaches allow for the exploration of a vast chemical space by suggesting modifications to the pivalamide group or the oxaspiro[3.5]nonane moiety.
Following docking, molecular dynamics simulations can be performed on the protein-ligand complex to assess its stability and to obtain a more dynamic picture of the binding interactions. These simulations, which model the movement of atoms and molecules over time, can reveal important information about the conformational changes that occur upon ligand binding and can help to refine the binding hypothesis.
Finally, more rigorous computational methods like free energy calculations (e.g., Free Energy Perturbation or Thermodynamic Integration) can be used to more accurately predict the binding affinities of a series of designed derivatives. These calculations provide a quantitative measure of the change in binding free energy resulting from a chemical modification, thus allowing for the prioritization of compounds for synthesis.
The overarching goal of these computational strategies is to establish a robust structure-activity relationship (SAR), where the impact of specific structural modifications on binding affinity is well understood. This knowledge, in turn, guides the medicinal chemist in the design of derivatives with optimized potency and selectivity.
Hypothetical Application of Computational Guidance
To illustrate the process, consider a hypothetical scenario where this compound is an inhibitor of a hypothetical enzyme, "Target X". A computational approach to optimize its binding affinity would proceed as follows:
Initial Docking: The parent compound is docked into the active site of Target X to determine its binding mode. Let's assume the pivalamide group forms a key hydrogen bond with a specific amino acid residue.
Derivative Design: A library of virtual derivatives is created by modifying the pivalamide group. These modifications could include replacing the tert-butyl group with other alkyl or aryl groups to explore different hydrophobic interactions.
Docking and Scoring: The virtual library is then docked into the active site of Target X, and the binding affinity of each derivative is estimated using a scoring function. The results can be compiled into a data table.
Table 1: Hypothetical Docking Scores of this compound Derivatives Targeting "Target X" (Note: The data presented in this table is purely illustrative and not based on experimental results.)
| Compound ID | Modification on Pivalamide Group | Predicted Docking Score (kcal/mol) | Key Predicted Interactions |
| Parent | tert-Butyl | -7.5 | Hydrogen bond with SER123 |
| Derivative 1 | Isopropyl | -7.2 | Hydrogen bond with SER123 |
| Derivative 2 | Cyclohexyl | -8.1 | Hydrogen bond with SER123, enhanced hydrophobic interaction |
| Derivative 3 | Phenyl | -8.5 | Hydrogen bond with SER123, pi-pi stacking with PHE234 |
| Derivative 4 | 4-Chlorophenyl | -9.2 | Hydrogen bond with SER123, pi-pi stacking and halogen bond |
Molecular Dynamics and Free Energy Calculations: Based on the promising docking scores, selected derivatives (e.g., Derivative 4) would be subjected to more rigorous MD simulations and free energy calculations to validate the initial predictions and to provide a more accurate estimation of their binding affinity.
Table 2: Hypothetical Binding Free Energy Calculations for Selected Derivatives (Note: The data presented in this table is purely illustrative and not based on experimental results.)
| Compound ID | Method | Calculated Relative Binding Free Energy (ΔΔG, kcal/mol) |
| Parent | FEP | 0 (Reference) |
| Derivative 2 | FEP | -0.8 |
| Derivative 3 | FEP | -1.2 |
| Derivative 4 | FEP | -2.1 |
These computational findings would strongly suggest that synthesizing the 4-chlorophenyl derivative (Derivative 4) is a high-priority task for the experimental team, as it is predicted to have a significantly improved binding affinity for "Target X" compared to the parent compound. This iterative cycle of computational design, synthesis, and experimental testing is a cornerstone of modern drug discovery. numberanalytics.comnih.govresearchgate.net
Based on a comprehensive search of available scientific literature, there is currently no public domain information regarding the biological research applications, mechanistic elucidation, or any related studies for the specific chemical compound This compound .
Research on this compound and its Biological Applications Remains Undisclosed in Public Scientific Literature
Despite significant interest in the biological activities of spirocyclic compounds within the scientific community, a comprehensive review of publicly accessible research databases and scientific literature reveals a notable absence of information on the specific chemical compound This compound . Consequently, the biological research applications and mechanistic elucidations requested for this molecule cannot be provided at this time.
The exploration of spirocyclic scaffolds is an active area of research in medicinal chemistry, as their unique three-dimensional structures can offer novel interactions with biological targets. researchgate.netnih.gov Research on various spirocyclic amides and related structures has uncovered a range of biological activities, including antioxidant properties and potential therapeutic applications. nih.gov For instance, certain spirocyclic hydroxamic acids have been investigated for their iron-chelating and neuroprotective effects. nih.govresearchgate.net
Furthermore, the broader class of 7-azaspiro[3.5]nonane derivatives has been explored, leading to the discovery of potent agonists for targets such as the GPR119 receptor, which is relevant for metabolic diseases. nih.gov In the field of oncology, derivatives of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one have been identified as covalent inhibitors of the KRAS G12C mutant, a key driver in several cancers. researchgate.net These examples highlight the potential of the spirocyclic core in drug discovery.
However, specific research detailing the biological profile of This compound —including its potential inhibition of oncogenic pathways like KRAS G12C, its role in modulating protein-protein interactions, or its utility as a chemical probe—is not available in the reviewed literature. There are no published studies on its broader biological activity in cellular systems or its potential for new therapeutic modalities.
The absence of such information prevents a detailed discussion on the specific topics outlined:
Q & A
Q. What are the common synthetic routes for N-(7-oxaspiro[3.5]nonan-1-yl)pivalamide, and what reaction conditions are critical for yield optimization?
- Methodological Answer : Synthesis typically involves coupling 7-oxaspiro[3.5]nonan-1-amine with pivaloyl chloride under basic conditions (e.g., triethylamine) to form the amide bond. Key steps include:
- Preparation of the spirocyclic amine intermediate via cyclization of oxetane derivatives .
- Amide bond formation under anhydrous conditions to avoid hydrolysis .
Yield optimization requires precise stoichiometry (1:1.2 amine-to-acyl chloride ratio) and temperature control (0–5°C during coupling). Purification via column chromatography (silica gel, hexane/ethyl acetate) is standard .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- NMR : and NMR to confirm spirocyclic structure (e.g., unique proton environments at bridgehead carbons) and pivalamide carbonyl resonance (~167 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]) and fragmentation patterns .
- X-ray Crystallography : For unambiguous confirmation of spiro geometry (if crystalline material is obtainable) .
Q. What preliminary biological assays are suitable for evaluating the compound’s bioactivity?
- Methodological Answer : Initial screens include:
- Enzyme Inhibition Assays : Test against serine hydrolases or proteases, as the spirocyclic structure may mimic transition states .
- Cellular Viability Assays : Use MTT or ATP-based assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
Include positive controls (e.g., known protease inhibitors) and validate results with dose-response curves (IC determination) .
Advanced Research Questions
Q. How do steric and electronic effects of the spirocyclic and pivalamide groups influence reactivity in nucleophilic substitution reactions?
- Methodological Answer : The spirocyclic system imposes steric hindrance, limiting nucleophilic attack to accessible sites (e.g., the oxygen atom in the oxaspiro ring). Electronic effects are probed via:
- DFT Calculations : Analyze electron density maps to predict reactive sites .
- Kinetic Studies : Compare reaction rates with non-spiro analogs (e.g., linear ethers) under identical conditions .
For example, iodomethyl derivatives (e.g., 6-(iodomethyl)-7-oxaspiro[3.5]nonane) show enhanced electrophilicity at the iodine site due to spiro strain .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer : Discrepancies (e.g., varying IC values) may arise from assay conditions (pH, temperature) or impurity profiles. Address by:
Q. How can computational modeling guide the design of derivatives with improved binding affinity?
- Methodological Answer : Apply:
- Molecular Docking : Simulate interactions with target proteins (e.g., proteases) using AutoDock Vina. Focus on hydrogen bonding with the pivalamide carbonyl and hydrophobic contacts with the spiro ring .
- SAR Studies : Modify substituents (e.g., replacing pivalamide with bulkier acyl groups) and predict ΔG binding scores .
Validate predictions with synthesis and SPR (Surface Plasmon Resonance) binding assays .
Data Analysis and Experimental Design
Q. What statistical methods are recommended for analyzing dose-response data in enzyme inhibition studies?
- Methodological Answer :
Use nonlinear regression (e.g., GraphPad Prism) to fit data to the Hill equation:
Report 95% confidence intervals for IC and assess goodness-of-fit via R .
Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of amide bond hydrolysis in this compound?
- Methodological Answer : Perform hydrolysis experiments with and compare rates ():
- Primary KIE (>1) : Indicates rate-limiting proton transfer (e.g., acid-catalyzed hydrolysis).
- Secondary KIE (~1) : Suggests transition state with minimal bond reorganization.
Use LC-MS to track deuterium incorporation and isotopic shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
